N-Benzyl Epinephrine-d3
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Overview
Description
N-Benzyl Epinephrine-d3 is a deuterium-labeled analogue of N-Benzyl Epinephrine. It is a synthetic compound with the molecular formula C16H16D3NO3 and a molecular weight of 276.35 g/mol . This compound is primarily used as a reference standard in various scientific research applications, particularly in the fields of neurology and analytical chemistry .
Preparation Methods
The synthesis of N-Benzyl Epinephrine-d3 involves several steps, starting from the appropriate precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The intermediate 3’,4’-dihydroxy-2-N-benzyl-N-methylaminoacetophenone is prepared.
Catalytic Hydrogenation: This intermediate is then subjected to catalytic hydrogenation using catalysts such as 5% to 10% Palladium on charcoal, platinum on charcoal, or ruthenium on carbon.
Deuterium Labeling: The final step involves the incorporation of deuterium atoms to obtain this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
N-Benzyl Epinephrine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Benzyl Epinephrine-d3 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyl Epinephrine-d3 is similar to that of epinephrine. It primarily acts on alpha and beta-adrenergic receptors. Through its action on alpha-adrenergic receptors, it minimizes vasodilation and increases vascular permeability, which is crucial during anaphylactic reactions . On beta-adrenergic receptors, it stimulates cardiac output and bronchodilation, making it effective in treating asthma and cardiac arrest .
Comparison with Similar Compounds
N-Benzyl Epinephrine-d3 can be compared with other similar compounds such as:
N-Benzyl Epinephrine: The non-deuterated analogue, which has similar chemical properties but lacks the deuterium labeling.
Epinephrine: The parent compound, which is widely used in medical treatments for its adrenergic effects.
Norepinephrine: Another closely related compound with similar adrenergic activity but differing in its receptor affinity and physiological effects.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in tracing studies and analytical applications .
Properties
IUPAC Name |
4-[2-[benzyl(trideuteriomethyl)amino]-1-hydroxyethyl]benzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHZTNWVCNPRW-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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